molecular formula C10H9NO2 B084874 3-Methyl-1H-indole-2-carboxylic acid CAS No. 10590-73-5

3-Methyl-1H-indole-2-carboxylic acid

Cat. No.: B084874
CAS No.: 10590-73-5
M. Wt: 175.18 g/mol
InChI Key: NCXGWFIXUJHVLI-UHFFFAOYSA-N
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Description

3-Methyl-1H-indole-2-carboxylic acid is a heterocyclic organic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound, specifically, has a molecular formula of C10H9NO2 and a molecular weight of 175.18 g/mol . It is known for its aromatic properties and is used in various chemical and biological applications.

Mechanism of Action

Target of Action

3-Methyl-1H-indole-2-carboxylic acid, like many indole derivatives, is known to bind with high affinity to multiple receptors . These targets play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It is known that indole derivatives interact with their targets, leading to changes in the biological activities mentioned above . The interaction often involves the formation of a complex between the compound and its target, which can alter the target’s function .

Biochemical Pathways

Indole derivatives, including this compound, can affect various biochemical pathways. For instance, they are involved in the metabolism of tryptophan, an essential amino acid . Indole and its derivatives maintain intestinal homeostasis and impact liver metabolism and the immune response .

Pharmacokinetics

The lipophilicity and water solubility of indole derivatives can influence their bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action depend on its specific targets and the biological pathways it affects. For example, its antiviral activity could result from inhibiting viral replication .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the gut microbiota plays a significant role in the bioconversion of indoles from tryptophan . Additionally, factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1H-indole-2-carboxylic acid can be achieved through several methods. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst . Another method includes the cyclization of appropriate precursors under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale Fischer indole synthesis due to its efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-1H-indole-2-carboxylic acid is unique due to the presence of both the methyl group at the 3-position and the carboxylic acid group at the 2-position. This unique structure contributes to its distinct chemical and biological properties, making it valuable in various applications .

Biological Activity

3-Methyl-1H-indole-2-carboxylic acid (MIAC) is a compound belonging to the indole family, which has garnered attention for its diverse biological activities. This article explores the biological activities, mechanisms of action, and potential therapeutic applications of MIAC, supported by recent research findings and data.

Overview of Indole Derivatives

Indole derivatives, including MIAC, are known for their broad-spectrum biological activities. They interact with various biological targets, influencing cellular processes and biochemical pathways. The structural characteristics of indoles allow them to bind with high affinity to multiple receptors, leading to significant pharmacological effects.

Target Interactions

MIAC and its derivatives primarily exert their biological effects through interactions with specific molecular targets:

  • Receptor Binding : Indole derivatives can bind to various receptors, modulating their activity. This includes interactions with G-protein coupled receptors (GPCRs), which play critical roles in signal transduction.
  • Enzyme Inhibition : MIAC has been shown to inhibit key enzymes involved in metabolic pathways. For instance, it can affect the activity of HIV-1 integrase, demonstrating its potential as an antiviral agent .

Biochemical Pathways

The influence of MIAC on biochemical pathways is notable:

  • Cell Signaling : MIAC modulates cell signaling pathways, affecting gene expression and cellular metabolism. This modulation can lead to altered cellular responses, such as apoptosis or proliferation.
  • Metabolic Interactions : The compound is involved in tryptophan metabolism and can influence metabolic fluxes within cells.

Antiviral Activity

Recent studies have highlighted the antiviral potential of MIAC:

  • HIV-1 Integrase Inhibition : MIAC derivatives have been identified as effective inhibitors of HIV-1 integrase. For example, a derivative exhibited an IC50 value of 0.13 μM against integrase strand transfer, indicating strong inhibitory activity . The mechanism involves chelation of magnesium ions in the active site of the enzyme, disrupting its function.

Antimicrobial Properties

MIAC also demonstrates antimicrobial activity:

  • Broad-Spectrum Activity : Indole derivatives have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This broad-spectrum activity is attributed to their ability to disrupt bacterial cell membranes and interfere with metabolic processes .

Study on HIV-1 Integrase Inhibitors

A study focused on optimizing MIAC derivatives revealed that structural modifications significantly enhance antiviral activity. The introduction of specific substituents at the C3 and C6 positions of the indole core improved binding affinity and inhibitory potency against HIV-1 integrase .

CompoundIC50 (μM)Modification
MIACN/AParent compound
Derivative 20a0.13Long chain at C3

Antimicrobial Activity Evaluation

In another study, the antimicrobial efficacy of various indole derivatives was assessed against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications led to enhanced antimicrobial properties compared to the parent compound .

Properties

IUPAC Name

3-methyl-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-6-7-4-2-3-5-8(7)11-9(6)10(12)13/h2-5,11H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCXGWFIXUJHVLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=CC=CC=C12)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50372921
Record name 3-Methyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10590-73-5
Record name 3-Methyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-1H-indole-2-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 3-methyl-1H-indole-2-carboxylic acid in the context of bacterial infections?

A1: While this compound itself might not possess direct antibacterial activity, its significance lies in its structural similarity to nosiheptide. Nosiheptide is a potent antibiotic that combats bacterial infections. Interestingly, this compound is a specific degradation product of nosiheptide formed through alkaline hydrolysis []. This characteristic allows its detection and quantification to be used as a marker for nosiheptide presence in food animal tissues. This is crucial for monitoring the use of nosiheptide in food production and ensuring food safety.

Q2: Has this compound been identified in any natural sources?

A3: Yes, this compound was isolated for the first time from a natural source in a study focusing on the antibacterial properties of Micromonospora sp. P1068 []. This bacterium showed promising antimicrobial activity, and further investigation of its metabolites led to the identification of several compounds, including this compound.

Q3: What can you tell us about the structure-activity relationship (SAR) of this compound derivatives?

A4: Research suggests that the presence of a carboxylic acid group in this compound plays a crucial role in the inhibitory activity against bacterial hyaluronidase SagHyal4755 []. Modifications to the core structure, particularly the introduction of chlorine substituents and adjustments to lipophilicity, significantly influence the inhibitory potency against this enzyme. This highlights the importance of specific structural features for interacting with the enzyme's active site and suggests potential avenues for developing more potent and selective inhibitors.

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